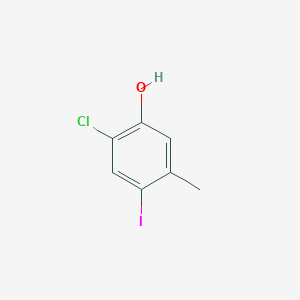
2-Chloro-4-iodo-5-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-iodo-5-methylphenol is an organohalide compound that belongs to the class of halophenols It is characterized by the presence of chlorine and iodine atoms attached to a phenol ring, along with a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-iodo-5-methylphenol can be achieved through several methods. One common approach involves the iodination of 2-chloro-5-methylphenol. This process typically uses iodine and a suitable oxidizing agent, such as sodium hypochlorite, in an aqueous alcohol solvent . The reaction conditions, including temperature and pH, are carefully controlled to ensure the selective iodination at the desired position on the phenol ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction and the purity of the final product are critical factors in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4-iodo-5-methylphenol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Strong nucleophiles and electron-withdrawing groups on the phenol ring facilitate these reactions.
Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.
Suzuki–Miyaura Coupling: Palladium catalysts and boronic acids are typically used under mild conditions.
Major Products Formed
Substitution Products: Various substituted phenols depending on the nucleophile used.
Oxidation Products: Quinones and other oxidized phenolic compounds.
Coupling Products: Biaryl compounds and other complex organic molecules.
Applications De Recherche Scientifique
2-Chloro-4-iodo-5-methylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Chloro-4-iodo-5-methylphenol involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms can enhance its binding affinity and specificity to these targets. The compound may exert its effects through pathways involving oxidative stress or disruption of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-5-methylphenol: Lacks the iodine atom, making it less reactive in certain coupling reactions.
4-Iodo-2-methylphenol: Similar structure but with different positions of chlorine and iodine atoms.
2-Chloro-4-methylphenol: Another halophenol with different substitution pattern.
Propriétés
Formule moléculaire |
C7H6ClIO |
|---|---|
Poids moléculaire |
268.48 g/mol |
Nom IUPAC |
2-chloro-4-iodo-5-methylphenol |
InChI |
InChI=1S/C7H6ClIO/c1-4-2-7(10)5(8)3-6(4)9/h2-3,10H,1H3 |
Clé InChI |
LXAJLIUIPFXCRQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1I)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


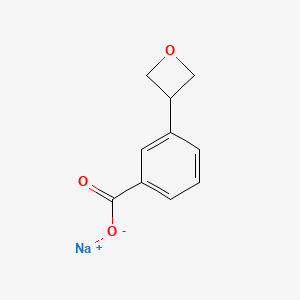
![2-Methyl-[3,4'-bipyridin]-6-amine](/img/structure/B13142729.png)
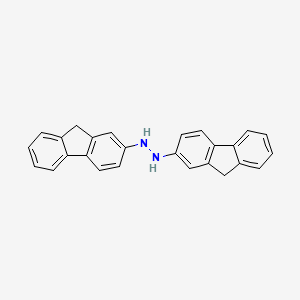
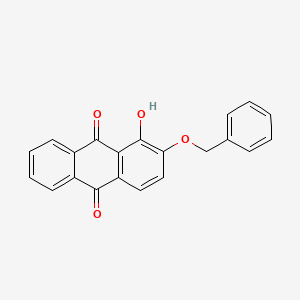
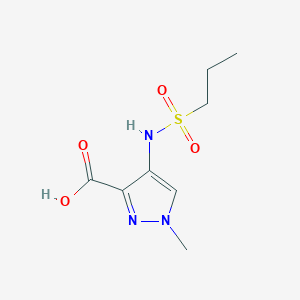
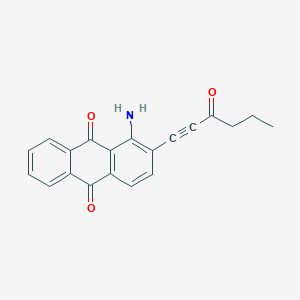
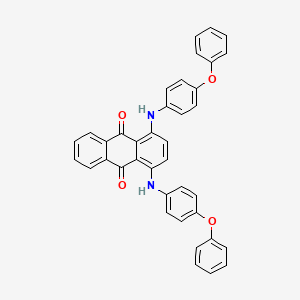
![4-Hydroxy-3-(4'-methoxy-[1,1'-biphenyl]-4-yl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B13142756.png)
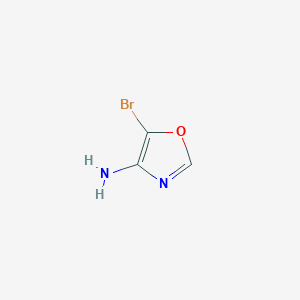
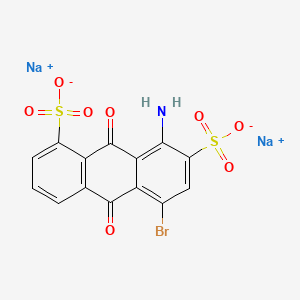
![3-Methylbenzo[b]thiophene-2-carboximidamide](/img/structure/B13142773.png)
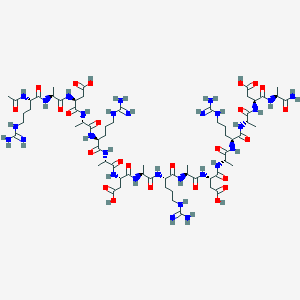
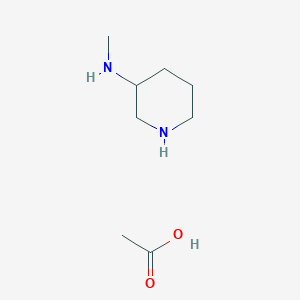
![1-(2-Aminobenzo[d]thiazol-7-yl)ethanone](/img/structure/B13142791.png)
